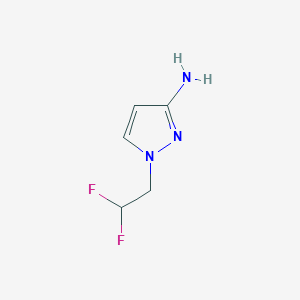

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3/c6-4(7)3-10-2-1-5(8)9-10/h1-2,4H,3H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUJFYRUNRRGQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006462-38-9 | |

| Record name | 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. The strategic introduction of a difluoroethyl group onto the pyrazole scaffold significantly modulates the physicochemical properties of resulting molecules, including metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines established synthetic strategies for its preparation, and explores its applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its characterization are also presented to aid researchers in their drug discovery and development endeavors.

Introduction: The Rising Importance of Fluorinated Pyrazoles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved therapeutic agents.[1] Its versatile chemical nature allows for substitution at multiple positions, enabling the fine-tuning of pharmacological activity. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity. Consequently, fluorinated pyrazole derivatives are of significant interest to the pharmaceutical industry. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, as evidenced by its use in the preparation of heterocyclic amine derivatives with potential therapeutic applications.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1006462-38-9 | [2][3] |

| Molecular Formula | C5H7F2N3 | [3] |

| Molecular Weight | 147.13 g/mol | [3] |

| Appearance | Green oil | [4] |

| Boiling Point | 253.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 3.63 ± 0.10 (Predicted) | [4] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3] |

Note: The physical state is described as a "green oil" by some suppliers, which suggests a melting point below room temperature. However, precise experimental data for the melting point is not currently available. The predicted pKa indicates that the compound is a weak base.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-alkylation of a 3-aminopyrazole precursor. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at either of the two nitrogen atoms in the pyrazole ring.

General Synthetic Approach: N-Alkylation of 3-Aminopyrazole

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of the parent pyrazole with an appropriate alkylating agent in the presence of a base.[5] For the synthesis of this compound, this would involve the reaction of 3-aminopyrazole with a 2,2-difluoroethyl electrophile, such as 2,2-difluoroethyl triflate or a 2,2-difluoroethyl halide.

The choice of base and solvent can significantly influence the regioselectivity of the alkylation.[6] Generally, less hindered nitrogen (N1) is more susceptible to alkylation.

Reactivity Profile

The chemical reactivity of this compound is dictated by the pyrazole ring and the exocyclic amino group.

-

Amino Group: The primary amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions are fundamental to its use as a building block in the synthesis of more complex molecules.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the difluoroethyl group may influence the regioselectivity of such reactions. The nitrogen atoms of the pyrazole ring also possess basic properties.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds. Its utility is demonstrated in a patent describing the preparation of heterocyclic amine derivatives, where it serves as a key starting material.[2] The incorporation of the difluoroethyl moiety can confer desirable properties to the final drug candidate, such as increased metabolic stability and enhanced binding to the target protein.

Experimental Protocols

Characterization of this compound

Accurate characterization of the starting material is a prerequisite for any synthetic application. The following protocols outline the standard procedures for obtaining key analytical data.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected signals would include resonances for the pyrazole ring protons, the methylene protons of the difluoroethyl group, the methine proton of the difluoroethyl group, and the amino protons.

-

The difluoromethyl group will exhibit characteristic splitting patterns due to coupling with both the adjacent methylene protons and the fluorine atoms.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected signals would correspond to the carbon atoms of the pyrazole ring and the difluoroethyl group.

-

The carbon atoms attached to fluorine will show characteristic coupling (C-F coupling).

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Analysis: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak ([M+H]⁺) would be at m/z 148.07.

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for IR Spectroscopy:

-

Sample Preparation: The sample, being an oil, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands: Look for characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the pyrazole ring, and C-F stretching of the difluoroethyl group (typically in the 1000-1200 cm⁻¹ region).

Solubility Determination

A standardized shake-flask method can be employed to determine the solubility in various solvents.[7]

Protocol for Solubility Determination:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the solute in the clear supernatant using a suitable analytical technique, such as HPLC-UV or quantitative NMR.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a pyrazole core, a reactive amino group, and a difluoroethyl substituent makes it an attractive building block for the creation of novel therapeutic agents with enhanced pharmacological profiles. This guide has provided a comprehensive overview of its known properties, synthetic strategies, and analytical characterization, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. Further experimental validation of its physicochemical properties and the development of optimized, scalable synthetic routes will undoubtedly accelerate its application in the development of next-generation pharmaceuticals.

References

- (Reference to a general organic chemistry textbook for basic principles)

- US8802673B2 - Heterocyclic amine derivatives - Google Patents. (n.d.).

- (Reference to a relevant review on fluorin

- (Reference to a general review on pyrazole synthesis)

- (Reference to a relevant analytical chemistry textbook or protocol)

- (Reference to a relevant safety in the chemical labor

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

- (Reference to a relevant article on the reactivity of aminopyrazoles)

- (Reference to a relevant patent d

- (Reference to a relevant review on the role of pyrazoles in drug discovery)

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed. (2022, August 5). Retrieved January 8, 2026, from [Link]

- (Reference to a relevant article on the characteriz

- (Reference to a relevant spectroscopy textbook)

- (Reference to a relevant mass spectrometry textbook)

- (Reference to a relevant IR spectroscopy textbook)

- (Reference to a relevant solubility testing protocol)

- (Reference to a relevant safety data sheet d

- (Reference to a review on the future of medicinal chemistry)

- (Reference to a comprehensive review on pyrazole chemistry)

- (Reference to a paper on the synthesis of N-alkyl

- (Reference to a paper on the reactivity of aminopyrazoles)

- (Reference to a p

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7). Retrieved January 8, 2026, from [Link]

Sources

- 1. 1006462-38-9 | MFCD08696542 | this compound [aaronchem.com]

- 2. US8802673B2 - Heterocyclic amine derivatives - Google Patents [patents.google.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. enamine.net [enamine.net]

1-(2,2-difluoroethyl)-1H-pyrazol-3-amine molecular weight and formula

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Core Scaffold for Modern Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental molecular properties, delve into the strategic rationale for its use in medicinal chemistry, present a representative synthesis pathway, and outline a robust analytical workflow for quality control. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.

Core Molecular Profile

This compound is a substituted aminopyrazole featuring a geminal difluoroethyl group on the pyrazole nitrogen. This specific combination of functional groups imparts unique physicochemical properties that are highly sought after in the design of bioactive molecules.

Table 1: Key Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1006462-38-9 | [1][2][3][4] |

| Molecular Formula | C5H7F2N3 | [1][2][3][4][5] |

| Molecular Weight | 147.13 g/mol | [1][2][4] |

| Monoisotopic Mass | 147.0608 Da | [5][6] |

| MDL Number | MFCD08696542 | [1][3][4] |

Table 2: Physicochemical Data (Predicted and Experimental)

| Property | Value | Rationale and Significance | Source(s) |

| Appearance | Green Oil | The physical state is critical for handling, dissolution, and reaction setup. | [2] |

| Boiling Point | 253.1 ± 40.0 °C (Predicted) | Indicates low volatility, suitable for reactions at elevated temperatures. | [2] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | Useful for calculating molar quantities from volumes. | [2] |

| pKa | 3.63 ± 0.10 (Predicted) | The basicity of the 3-amino group is modulated by the electron-withdrawing pyrazole and difluoroethyl groups. This is crucial for salt formation and receptor binding. | [2] |

| Storage | 2-8°C, Inert Atmosphere, Dark | Highlights potential sensitivity to heat, oxidation, or light, necessitating careful handling to maintain purity. | [1][4] |

Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic properties. Its structure is a "privileged scaffold," a molecular framework that is repeatedly found in successful drugs.[7] Each component of the molecule serves a distinct and advantageous purpose in drug design.

-

The Pyrazole Core: This five-membered diazole ring is a bioisostere for other aromatic systems and is known for its metabolic stability and ability to participate in various non-covalent interactions with protein targets.[7] Its derivatives have demonstrated a wide spectrum of biological activities, including kinase inhibition.[7][8]

-

The 3-Amino Group: This primary amine serves as a critical synthetic handle. It is a versatile nucleophile, allowing for the straightforward construction of amides, ureas, sulfonamides, and other functional groups, enabling the rapid generation of diverse chemical libraries for screening.

-

The 2,2-Difluoroethyl Substituent: The introduction of fluorine is a cornerstone of modern medicinal chemistry. The geminal difluoro group on the ethyl side chain is particularly strategic:

-

Metabolic Stability: It blocks oxidative metabolism at the alpha-carbon position, a common metabolic soft spot, thereby potentially increasing the half-life of a drug candidate.

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrazole ring nitrogens and the exocyclic amine, which can be critical for optimizing cell permeability and avoiding off-target interactions.

-

Enhanced Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones, potentially enhancing target affinity.

-

Caption: Key structural features and their strategic roles in drug design.

Representative Synthesis Pathway

While numerous methods exist for pyrazole synthesis, a common and effective strategy involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[9][10] The synthesis of this compound would logically proceed through the reaction of (2,2-difluoroethyl)hydrazine with a suitable three-carbon electrophile, such as 3,3-dimethoxypropanenitrile or another β-ketonitrile equivalent.

The causality of this approach is rooted in fundamental organic chemistry principles. The hydrazine provides the N-N backbone of the pyrazole ring, with one nitrogen acting as the initial nucleophile and the other participating in the final cyclization and dehydration. The three-carbon partner provides the C-C-C framework.

Experimental Protocol: Representative Synthesis

Disclaimer: This protocol is a representative methodology based on established chemical principles for this class of compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Step 1: Formation of (2,2-difluoroethyl)hydrazine. (This starting material may be commercially available or synthesized separately, typically from 2,2-difluoroethylamine).

-

Step 2: Condensation and Cyclization.

-

To a solution of (2,2-difluoroethyl)hydrazine (1.0 eq) in ethanol (5 mL per mmol of hydrazine) in a round-bottom flask equipped with a reflux condenser, add 3-aminocrotononitrile or a similar β-ketonitrile equivalent (1.05 eq).

-

Add a catalytic amount of a protic acid, such as acetic acid (0.1 eq). The acid catalyzes both the initial imine/enamine exchange and the subsequent cyclization.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Step 3: Workup and Purification.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

-

The crude product (a green oil) is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating system of orthogonal analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized material. This ensures the reliability of data generated in subsequent biological or chemical screening. For novel heterocyclic compounds, a combination of NMR, MS, and HPLC is the industry standard.[11][12]

Mandatory Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the pyrazole ring protons, the CH2 and CHF2 protons of the ethyl group, and the broad singlet for the NH2 group.

-

¹³C NMR: Confirms the carbon skeleton. Expect five distinct signals corresponding to the molecular formula C5H7F2N3.

-

¹⁹F NMR: This is critical for fluorinated compounds. Expect a characteristic triplet signal for the CHF2 group, confirming the presence and environment of the fluorine atoms.

-

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion. The measured mass should match the calculated exact mass (147.0608 Da for [M]+) to within 5 ppm, which confirms the elemental composition (C5H7F2N3).[5][6]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sample is run on a suitable column (e.g., C18) with a UV detector. A pure sample should yield a single major peak, and the area of this peak relative to the total peak area should be ≥97%.

Caption: A standard quality control workflow for compound validation.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material. Its structure is found within more complex, biologically active molecules. The primary application is in the generation of compound libraries for screening against various therapeutic targets.

A notable example of the utility of the 1H-pyrazol-3-amine scaffold is in the development of kinase inhibitors.[8] For instance, derivatives have been investigated as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key target for treating inflammatory diseases like inflammatory bowel disease.[8] The 3-amino group of the pyrazole is often acylated or otherwise derivatized to project a vector into a specific binding pocket of the target enzyme, while the N-substituted pyrazole core serves as the central anchoring scaffold.

Conclusion

This compound is a strategically designed molecular building block that encapsulates several key features desired in modern drug discovery. The combination of a stable, versatile pyrazole core, a reactive amino handle for diversification, and a metabolically robust difluoroethyl group makes it an exceptionally valuable tool for medicinal chemists. Its application in the synthesis of targeted therapies, particularly kinase inhibitors, underscores its importance and potential for developing next-generation therapeutics. Rigorous synthesis and characterization are paramount to successfully leveraging its unique properties in research and development.

References

-

PubChem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

PubChemLite. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine. Available from: [Link]

- Google Patents. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles.

-

UPB Scientific Bulletin, Series B. SYNTHESIS OF PYRAZOLE DERIVATIVES, WITH BIOLOGICAL ACTIVITY IN SIGNAL TRANSDUCTION THERAPY. Available from: [Link]

-

ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. Available from: [Link]

-

Organic Chemistry Portal. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]

-

PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available from: [Link]

-

PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

-

KTU ePubl. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

Amole Biotechnology Co., Ltd. This compound. Available from: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. This compound | 1006462-38-9 [amp.chemicalbook.com]

- 3. 1006462-38-9 | MFCD08696542 | this compound [aaronchem.com]

- 4. 1006462-38-9|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine (C5H7F2N3) [pubchemlite.lcsb.uni.lu]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP3497084B1 - Process for the preparation of 3-amino-1-(2,6-disubstituted-phenyl)pyrazoles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. epubl.ktu.edu [epubl.ktu.edu]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. The strategic incorporation of a difluoroethyl moiety onto the pyrazole scaffold presents a unique opportunity to modulate physicochemical and pharmacokinetic properties, positioning this molecule as a valuable building block for the development of novel therapeutics. This document details a plausible synthetic route, in-depth analytical characterization using predictive methodologies, potential biological applications based on the established pharmacology of related pyrazole derivatives, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of fluorinated pyrazoles in drug discovery and development.

Introduction

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity. The 2,2-difluoroethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacokinetic profiles.

This compound (CAS No. 1006462-38-9) combines these two key features, making it a molecule of significant interest for the design of next-generation therapeutics.[3][4][5] This guide aims to provide a detailed technical overview of this compound, from its synthesis and characterization to its potential applications in drug development.

Chemical Properties and Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1006462-38-9 | [3][4][5] |

| Molecular Formula | C5H7F2N3 | [3][4] |

| Molecular Weight | 147.13 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Alkylation of 3-Aminopyrazole

-

Rationale: This reaction utilizes a strong base, sodium hydride (NaH), to deprotonate the pyrazole nitrogen of 3-aminopyrazole, forming a nucleophilic anion. This anion then undergoes an SN2 reaction with a suitable electrophile, such as 2,2-difluoroethyl triflate, to introduce the desired side chain. Dimethylformamide (DMF) is an appropriate polar aprotic solvent for this type of reaction.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add a solution of 3-aminopyrazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0°C and add a solution of 2,2-difluoroethyl triflate (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Step 2: Purification

-

Rationale: The crude product will likely contain unreacted starting materials, regioisomers, and other byproducts. Silica gel chromatography is a standard and effective method for purifying small organic molecules based on their polarity.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Adsorb the crude product onto a small amount of silica gel and dry under reduced pressure.

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Load the adsorbed crude product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure to afford the purified this compound.

-

Analytical Characterization (Predictive)

In the absence of published experimental data, computational methods can provide valuable predictions for the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for structural elucidation. Predicted chemical shifts can guide the interpretation of experimental spectra.[6][7]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | - | ~155 |

| Pyrazole C4 | ~5.8 | ~95 |

| Pyrazole C5 | ~7.4 | ~130 |

| -CH2- | ~4.5 (triplet of doublets) | ~50 (triplet) |

| -CHF2 | ~6.2 (triplet of triplets) | ~115 (triplet) |

| -NH2 | ~4.0 (broad singlet) | - |

Note: Predictions are based on standard chemical shift values and coupling constants for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 147. Key fragmentation patterns for pyrazoles include the loss of N₂ and HCN.[8][9]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Biological Significance and Potential Applications

While specific biological data for this compound is not yet published, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of therapeutic applications. In silico predictions can further guide the exploration of this compound's potential.[10][11]

Kinase Inhibition

Many pyrazole-containing compounds are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and inflammatory diseases.[1] The 3-aminopyrazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could serve as a valuable starting point for the development of novel kinase inhibitors.

Anti-inflammatory Activity

Pyrazole derivatives are known to exhibit significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12] The difluoroethyl group may enhance the compound's interaction with the active site of inflammatory targets.

In Silico Pharmacokinetic Predictions

Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

| Parameter | Predicted Value | Implication |

| LogP | 1.0 - 2.0 | Good balance of lipophilicity for cell permeability and aqueous solubility. |

| Aqueous Solubility | Moderate | May require formulation strategies for optimal oral bioavailability. |

| Metabolic Stability | Likely enhanced | The C-F bonds are generally resistant to metabolic cleavage. |

| Blood-Brain Barrier Permeability | Possible | The moderate lipophilicity and molecular weight may allow for CNS penetration. |

Note: These are predictive values and require experimental validation.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. The following guidelines are based on the safety data sheets (SDS) of structurally related aminopyrazoles.[6][13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its unique combination of a privileged pyrazole scaffold and a metabolically robust difluoroethyl group makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational framework for researchers to begin their exploration of this compound, from its synthesis and characterization to its potential biological applications. Further experimental validation of the predictive data presented herein is crucial for advancing our understanding and utilization of this valuable chemical entity.

References

- Aaronchem. 1006462-38-9 | MFCD08696542 | this compound.

- Fisher Scientific. (2015).

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11046.

- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.

- Lab-Chemicals.Com. This compound, 97%.

- Google Patents. (2022). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.

- Popov, N., et al. (2017). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.

- Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.

- Google Patents. (2008). EP2008996A1 - Process for the production of pyrazoles.

- Enamine. SAFETY DATA SHEET - 1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde.

- Santos, V. G., et al. (2015). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Mass Spectrometry, 4(Special_Issue_2), S0050.

- PubChemLite. This compound.

- Aaronchem. 1006462-38-9 | MFCD08696542 | this compound.

- Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 6(12), 1439-1451.

- NIST. Mass spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- Karrouchi, K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore.

- Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.

- Zhang, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

- Guchhait, G., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 22(11), 5739.

- NIST. IR Spectrum of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- Pretsch, E., et al. (2009).

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)

- CymitQuimica. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid.

- PubChem. Pyrazol-3-ylamine.

- Tadesse, S., et al. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine, 12, 20503121241274212.

- Al-Ghorbani, M., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. Molecules, 25(6), 1431.

- Google Patents. (1975). US3920693A - Production of 3-aminopyrazoles.

- ChemicalBook. This compound | 1006462-38-9.

- ChemicalBook. 3-Aminopyrazole synthesis.

- Al-Warhi, T., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 234.

- Bekhit, A. A., et al. (2019). Synthesis, in silico experiments and biological evaluation of 1,3,4-trisubstituted pyrazole derivatives as antimalarial agents. European Journal of Medicinal Chemistry, 163, 434-451.

- ResearchGate. (2021). Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)...

- Kong, L., et al. (2024). Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling. Frontiers in Pharmacology, 15, 1357649.

- Wang, Y., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 26(11), 3333.

- El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Scientific Reports, 14(1), 1-15.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid [cymitquimica.com]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. BiblioBoard [openresearchlibrary.org]

- 10. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This guide focuses on a specific, functionally rich derivative: 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. The strategic incorporation of a difluoroethyl group onto the pyrazole core presents unique opportunities for modulating physicochemical properties and enhancing metabolic stability, making it a compound of significant interest in contemporary drug discovery programs. This document provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in the development of novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. This compound is a distinct chemical entity with the following key identifiers:

| Identifier | Value | Source |

| SMILES | C1=CN(N=C1N)CC(F)F | [1] |

| InChIKey | IEUJFYRUNRRGQY-UHFFFAOYSA-N | [1] |

| Molecular Formula | C5H7F2N3 | [1][2] |

| Molecular Weight | 147.13 g/mol | [2][3][4] |

| CAS Number | 1006462-38-9 | [2][3][4][5] |

The introduction of the difluoroethyl moiety is a deliberate strategy to enhance the drug-like properties of the pyrazole scaffold. Fluorine is known to improve metabolic stability by blocking sites of oxidative metabolism, and it can also modulate pKa and lipophilicity, thereby improving cell permeability and oral bioavailability.

Table 1: Physicochemical and Predicted Properties

| Property | Predicted Value | Significance in Drug Discovery |

| Boiling Point | 253.1 ± 40.0 °C | Indicates low volatility under standard conditions.[5] |

| Density | 1.43 ± 0.1 g/cm³ | Useful for formulation and process chemistry calculations.[5] |

| pKa | 3.63 ± 0.10 | The weakly basic nature of the pyrazole amine influences its ionization state at physiological pH, which is critical for target binding and solubility.[5] |

| XlogP | 0.7 | This predicted lipophilicity suggests a favorable balance for solubility and membrane permeability.[1] |

| Appearance | Green oil | [5] |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[6][7] A plausible and efficient synthetic route to this compound would likely involve the cyclization of a hydrazine derivative with a suitable three-carbon precursor.

Proposed Synthetic Workflow

A common and effective method for pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a plausible pathway involves the reaction of 2,2-difluoroethylhydrazine with a protected 3-aminopropenal derivative or a related synthon.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established pyrazole synthesis methodologies.[6][8]

-

Reaction Setup: To a solution of 3-oxopropanenitrile (1.0 eq) in ethanol (5 mL/mmol) is added 2,2-difluoroethylhydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (approximately 78°C) and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is suitable for reactions at reflux temperature.

-

Base: Triethylamine is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base for the condensation reaction.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from similar pyrazole derivatives.[9][10]

-

¹H NMR: The spectrum would be expected to show a triplet for the CH proton of the difluoroethyl group due to coupling with the two fluorine atoms, and a triplet for the CH₂ group. The protons on the pyrazole ring would appear as distinct signals in the aromatic region. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show five distinct carbon signals, with the carbon bearing the fluorine atoms appearing as a triplet due to C-F coupling.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching, C=N and C=C stretching vibrations from the pyrazole ring, and strong C-F stretching bands.[10]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.13).

Applications in Drug Discovery

The 1H-pyrazol-3-amine scaffold is a key pharmacophore in a number of biologically active molecules. The pyrazole ring system is a versatile platform for drug design, and its derivatives have shown a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antibacterial properties.[9][11]

Potential as a Kinase Inhibitor

A significant number of approved and investigational drugs containing the pyrazole core are kinase inhibitors.[11] The 3-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The difluoroethyl group at the N1 position can provide beneficial interactions in other regions of the binding pocket and improve metabolic stability.

A recent study highlighted a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available RIPK1 inhibitor for the treatment of inflammatory diseases.[12] This underscores the potential of this scaffold in developing targeted therapies.

Caption: The role of this compound as a versatile scaffold in drug discovery.

The functionalization of the 3-amino group allows for the introduction of various substituents to target specific enzymes or receptors, making this compound a valuable building block for combinatorial chemistry and lead optimization campaigns.[13][14]

Conclusion

This compound is a strategically designed molecule that combines the proven biological relevance of the pyrazole scaffold with the advantageous physicochemical properties imparted by difluorination. Its potential as a key intermediate in the synthesis of novel kinase inhibitors and other therapeutics is significant. This guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and its promising role in the future of drug discovery. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

-

PubChem. This compound. Available at: [Link]

-

PubChem. 1-(2,2-difluoroethyl)-1h-pyrazol-5-amine. Available at: [Link]

-

PubChem. 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine. Available at: [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

Matrix Fine Chemicals. 1H-PYRAZOL-3-AMINE. Available at: [Link]

-

SciSpace. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

-

ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. Available at: [Link]

-

PubMed. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Available at: [Link]

-

PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

-

ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available at: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/5e38a2e5d9f0b1a0e1c6b1c5a9d8c3e8a1a3b8e9]([Link]

-

Longdom Publishing. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole N-aminopyridine and Pyrazolo[3,4-b]pyridine Derivatives. Available at: [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available at: [Link]

-

ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C5H7F2N3) [pubchemlite.lcsb.uni.lu]

- 2. 1006462-38-9 | MFCD08696542 | this compound [aaronchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 1006462-38-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 1006462-38-9 [amp.chemicalbook.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. scispace.com [scispace.com]

- 8. longdom.org [longdom.org]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]

- 14. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Discovery of 1H-Pyrazol-3-Amine Derivatives as RIPK1 Inhibitors

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death, making it a compelling therapeutic target for a host of immune-mediated inflammatory diseases.[1] The aberrant activation of RIPK1's kinase activity is a key driver in necroptosis, a form of regulated necrosis that unleashes cellular contents and damage-associated molecular patterns (DAMPs), thereby amplifying inflammatory responses.[2][3] This guide provides a comprehensive overview of the discovery and development of a novel class of RIPK1 inhibitors: 1H-pyrazol-3-amine derivatives. We will delve into the intricate signaling pathways governed by RIPK1, the strategic rationale for its inhibition, and the detailed experimental methodologies employed to identify, characterize, and optimize these potent and selective compounds. This includes a close examination of the structure-activity relationships (SAR) that guided the evolution of these inhibitors from a known clinical-stage compound into promising new chemical entities with favorable pharmacokinetic profiles and demonstrated in vivo efficacy.

The Central Role of RIPK1 in Inflammation and Cell Death

RIPK1 is a serine/threonine kinase that functions as a critical signaling node downstream of various receptors, including tumor necrosis factor receptor 1 (TNFR1), Toll-like receptors (TLRs), and Fas/CD95.[4][5] Its role is multifaceted; depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival and inflammation through the activation of the NF-κB pathway, or it can trigger programmed cell death pathways, namely apoptosis and necroptosis.[6][7]

The decision between these cellular fates is tightly regulated. In the presence of TNF-α, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it becomes ubiquitinated, leading to the activation of NF-κB and cell survival.[7][8] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is inhibited, RIPK1 can transition to form cytosolic complexes that drive cell death.[7]

-

Apoptosis (RIPK1-dependent): RIPK1 can associate with FADD and pro-caspase-8 to form Complex IIa, leading to caspase-8 activation and programmed cell death.[9]

-

Necroptosis: When caspase-8 is inhibited, RIPK1, activated through autophosphorylation, recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs).[7][8] This leads to the formation of the necrosome (Complex IIb), which then recruits and phosphorylates the mixed lineage kinase domain-like protein (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture and inflammatory cell lysis.[11]

The inhibition of RIPK1's kinase activity is a key strategy to specifically block the necroptotic pathway, which is implicated in the pathophysiology of numerous inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[6][7][12]

Signaling Pathway Diagram

Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.

The Discovery Strategy: From FGFR Inhibitor to Selective RIPK1 Inhibitor

The journey to identify novel 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors began with the scaffold of AZD4547, a clinical-stage FGFR inhibitor.[1][2] This compound was identified as a starting point due to its inherent, albeit less potent, activity against RIPK1. The core strategy was to employ structure-based drug design to enhance potency and selectivity for RIPK1 by targeting both the ATP-binding pocket and an adjacent allosteric pocket, a characteristic of type II kinase inhibitors.[2][13] This approach is known to often yield inhibitors with greater selectivity compared to those that only target the highly conserved ATP-binding site.[2]

The molecular docking of AZD4547 into the RIPK1 crystal structure (PDB: 4NEU) revealed that the 1H-pyrazol-3-amine moiety occupied the hinge region, forming crucial hydrogen bonds, while other parts of the molecule extended into the ATP and allosteric pockets.[2] This provided a clear roadmap for chemical modification.

Drug Discovery Workflow

Caption: General workflow for the discovery and optimization of RIPK1 inhibitors.

Structure-Activity Relationship (SAR) Studies

The optimization of the 1H-pyrazol-3-amine scaffold was systematic, focusing on three key regions identified from the binding model of the parent compound AZD4547.[2]

Region I (Acetanilide Moiety): Modifications in this region aimed to improve interactions within the ATP-binding site. Region II (Terminal Phenyl Ring): Substitutions on this ring were explored to enhance hydrophobic interactions within the allosteric pocket, a critical step for improving selectivity.[2] Region III (Solvent-Front Region): Changes here were intended to improve physicochemical properties and potentially engage with the solvent-exposed surface of the protein.

Through iterative synthesis and testing, a lead compound, designated as compound 44 , was identified.[1][2] This compound demonstrated a significant improvement in potency and selectivity.

Key SAR Insights:

-

Hinge Binding: The 1H-pyrazol-3-amine core consistently formed three essential hydrogen bonds with residues Glu93 and Met95 in the hinge region of RIPK1.[2]

-

DFG-Motif Interaction: The carbonyl group of the optimized linker formed a hydrogen bond with the DLG-motif residue Asp156, characteristic of a DLG-out (inactive) conformation targeted by type II inhibitors.[2]

-

Allosteric Pocket Occupancy: The terminal phenyl group of compound 44 effectively occupied the hydrophobic allosteric pocket, contributing to its high selectivity.[2]

Data Summary: Inhibitory Activity and Cellular Potency

| Compound | RIPK1 IC₅₀ (nM) | Cellular Necroptosis EC₅₀ (nM) |

| AZD4547 (Parent) | >1000 | >1000 |

| Compound 44 (Lead) | <10 | 17-30 |

Note: Data are representative values based on published findings.[2][14]

Key Experimental Protocols

The discovery and validation of these inhibitors rely on a series of robust biochemical and cellular assays.

RIPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of RIPK1 enzymatic activity.[15][16]

Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction is stopped, and ATP is depleted. Second, the remaining ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial ADP concentration.

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, add 2.5 µL of test compound (in DMSO) or DMSO control.

-

Enzyme Addition: Add 2.5 µL of recombinant human RIPK1 enzyme in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).

-

Initiation: Add 5 µL of a mixture of substrate (e.g., Myelin Basic Protein) and ATP to initiate the reaction.[17] Final ATP concentration should be at or near the Kₘ for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Readout: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from induced necroptosis.

Principle: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are treated with a combination of TNF-α, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., Z-VAD-FMK), collectively referred to as TSZ.[2] This cocktail robustly induces necroptosis. Cell viability is then measured to determine the protective effect of the test compound.

Step-by-Step Methodology:

-

Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.

-

Necroptosis Induction: Add the TSZ cocktail (e.g., 20 ng/mL TNF-α, 1 µM Smac mimetic, 20 µM Z-VAD-FMK) to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures intracellular ATP levels, or by using a dye like propidium iodide to stain dead cells.[11]

-

Analysis: Normalize the data to untreated (100% viability) and TSZ-only (0% viability) controls. Calculate the EC₅₀ value from the dose-response curve.

Pharmacokinetic and In Vivo Efficacy Studies

A promising in vitro profile is only the first step. The lead compound, compound 44 , was advanced to pharmacokinetic (PK) and in vivo efficacy studies.[2]

Pharmacokinetic Profile

PK studies in mice revealed that compound 44 possessed favorable properties, including high oral bioavailability and a good area under the curve (AUC), indicating sufficient drug exposure for in vivo testing.[1][2]

| Parameter | Value (for Compound 44 in mice) |

| Oral Bioavailability (%) | High |

| AUC (ng·h/mL) | Favorable |

| Half-life (h) | ~5.7-8.0 (representative for RIPK1 inhibitors)[18] |

Note: Specific values are proprietary but published results confirm a favorable profile.[2]

In Vivo Efficacy Models

TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS): This acute model mimics a cytokine storm. Mice are challenged with a lethal dose of TNF-α, which induces hypothermia and mortality. Pre-treatment with a RIPK1 inhibitor is assessed for its ability to prevent these outcomes. Compound 44 demonstrated a significant protective effect in this model.[2][14]

Dextran Sodium Sulfate (DSS)-Induced Colitis: This is a widely used model for inflammatory bowel disease. DSS is administered in drinking water to induce colon inflammation, weight loss, and tissue damage. Compound 44, when administered orally, showed good therapeutic effects, mitigating disease severity.[2]

The Current Landscape and Future Directions

The discovery of 1H-pyrazol-3-amine derivatives like compound 44 highlights a successful strategy in developing potent and selective RIPK1 inhibitors.[2] The broader field of RIPK1 inhibition is active, with several candidates in clinical trials for various inflammatory and neurodegenerative diseases, including ulcerative colitis, cutaneous lupus, and amyotrophic lateral sclerosis (ALS).[19][20][21]

While some programs have faced setbacks, the therapeutic potential of targeting RIPK1 remains high.[19] Future work will likely focus on:

-

Further optimizing the safety and selectivity profiles of new inhibitors.

-

Exploring brain-penetrant RIPK1 inhibitors for neurodegenerative diseases like Alzheimer's and multiple sclerosis.[18]

-

Identifying biomarkers to select patient populations most likely to respond to RIPK1-targeted therapies.

References

- Patsnap Synapse. (2024, June 21). What are RIPK1 inhibitors and how do they work?

- Patsnap Synapse. (2024, June 25). What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work?

- Mocarski, E. S., et al. (n.d.). Necroptosis-independent signaling by the RIP kinases in inflammation. PMC - NIH.

- Frontiers. (2022, September 27). Advances in RIPK1 kinase inhibitors.

- Frontiers in Pharmacology. (2022, September 28). Advances in RIPK1 kinase inhibitors. PMC - PubMed Central - NIH.

- PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- BellBrook Labs. (n.d.). A Validated RIPK1 Inhibitor Screening Assay.

- Nature Reviews Neuroscience. (n.d.). Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases. PMC.

- BioSpace. (2025, August 12). RIPK1 Inhibitor Pipeline Shows Promise Despite Sanofi Setback in Multiple Sclerosis.

- Tao, Q., et al. (2025, September 22). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications.

- Silke, J., Rickard, J. A., & Gerlic, M. (2015). The diverse role of RIP kinases in necroptosis and inflammation. Nature Immunology, 16(7), 689-697.

- Frontiers. (2025, February 11). RIPK1 in necroptosis and recent progress in related pharmaceutics. PMC - PubMed Central.

- Frontiers. (2025, February 10). RIPK1 in necroptosis and recent progress in related pharmaceutics.

- Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors.

- ResearchGate. (n.d.). RIPK1 inhibitors in clinical trials. [Diagram].

- Semantic Scholar. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- ResearchGate. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF.

- BellBrook Labs. (2020, February 18). Transcreener ADP Assay Used to Discover RIPK1 Inhibitors.

- Molecules. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH.

- Tao, Q., et al. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications.

- Sironax. (2024, July 1). A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants. PMC - PubMed Central.

- Harris, P. A., et al. (2017, December 6). Identification of an antibody-based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. NIH.

- Frontiers in Endocrinology. (2023, October 26). RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications. PMC - PubMed Central.

- Taylor & Francis Online. (n.d.). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis.

- Molecules. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

- Journal of Medicinal Chemistry - Figshare. (2025, October 12). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease.

- BPS Bioscience. (n.d.). RIPK1 Kinase Assay Kit.

- Cell Communication and Signaling. (n.d.). Methodology of drug screening and target identification for new necroptosis inhibitors. PMC.

- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

- Molecules. (2025, June 20). Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis.

- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Diagram].

- Clinical and Translational Science. (n.d.). Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants. PubMed Central.

- Molecules. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.

- Clinical Pharmacology in Drug Development. (n.d.). Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers. PubMed Central.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

Sources

- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cris.iucc.ac.il [cris.iucc.ac.il]

- 4. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.sciltp.com [media.sciltp.com]

- 12. What are Receptor interacting protein kinase (RIPK) family inhibitors and how do they work? [synapse.patsnap.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. | Semantic Scholar [semanticscholar.org]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. trial.medpath.com [trial.medpath.com]

- 20. alzdiscovery.org [alzdiscovery.org]

- 21. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Biological Evaluation

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Legacy of a Simple Ring

First synthesized by Ludwig Knorr in 1883, the pyrazole ring—a seemingly simple five-membered heterocycle containing two adjacent nitrogen atoms—has proven to be a remarkably versatile and privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have allowed for the development of a vast array of derivatives exhibiting a wide spectrum of biological activities.[2] From blockbuster drugs like the anti-inflammatory agent Celecoxib to pioneering treatments for cancer and neurological disorders, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.[3] This guide aims to provide a comprehensive technical overview of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action and the practical experimental methodologies used to validate their therapeutic potential. As senior application scientists, we understand that true scientific advancement lies not just in knowing what to do, but in understanding why we do it. This principle is the guiding philosophy of the following sections.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-known, largely due to the commercial success of COX-2 inhibitors.[4] The primary mechanism involves the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5]

Mechanism of Action: Selective COX-2 Inhibition

The conversion of arachidonic acid to prostaglandins is a critical step in the inflammatory pathway.[6] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can lead to gastrointestinal side effects.[7] Pyrazole derivatives, such as Celecoxib, possess a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, conferring selectivity and reducing the risk of these adverse effects.[5][7]

Caption: Experimental workflow for evaluating antimicrobial pyrazoles.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. T[8]he broth microdilution method is a standard technique for determining the MIC of a compound.

Step-by-Step Methodology:

[8]1. Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium. 2. Serial Dilutions: Serial twofold dilutions of the pyrazole derivative are prepared in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). 5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrazole derivatives have emerged as promising candidates for the treatment of epilepsy and other seizure disorders. T[9]hey are thought to exert their anticonvulsant effects by modulating neuronal excitability in the central nervous system.

Mechanism of Action: A Complex Picture

The precise mechanisms of anticonvulsant action for many pyrazole derivatives are still under investigation, but potential targets include:

-

GABAergic System: Some pyrazoles may enhance the inhibitory effects of the neurotransmitter GABA.

-

Ion Channel Modulation: They may act on voltage-gated sodium or calcium channels to reduce neuronal firing.

-

MAO Inhibition: Some pyrazoles inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which can have downstream effects on neuronal excitability.

[10]#### Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ model is a widely used preclinical screen for potential anticonvulsant drugs. P[11]TZ is a GABA-A receptor antagonist that induces seizures in rodents. T[12]he ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

Step-by-Step Methodology: